7,8-Dimethoxy-2-phenylphthalazin-1(2H)-one is a chemical compound belonging to the phthalazine family, characterized by its unique structure and potential biological activities. This compound features two methoxy groups at the 7 and 8 positions and a phenyl group at the 2 position of the phthalazinone core. The compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly as an inhibitor for various biological targets.
The synthesis and characterization of 7,8-dimethoxy-2-phenylphthalazin-1(2H)-one can be traced through various research articles and patents that explore its pharmacological properties and synthetic methodologies. Notably, it has been referenced in studies focusing on the development of novel therapeutic agents, including those targeting cancer and other diseases .
This compound is classified as a phthalazinone derivative, which is a type of heterocyclic compound. Phthalazinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structural features of 7,8-dimethoxy-2-phenylphthalazin-1(2H)-one contribute to its unique pharmacological profile.
The synthesis of 7,8-dimethoxy-2-phenylphthalazin-1(2H)-one typically involves several key steps:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice (such as dimethylformamide or toluene), and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds .
The molecular formula for 7,8-dimethoxy-2-phenylphthalazin-1(2H)-one is , with a molecular weight of approximately 240.25 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using infrared spectroscopy and ultraviolet-visible spectroscopy to identify functional groups and electronic transitions.
The reactivity of 7,8-dimethoxy-2-phenylphthalazin-1(2H)-one includes:
These reactions require specific conditions such as solvent choice (e.g., tetrahydrofuran for reductions) and temperature control to optimize yields while minimizing side reactions.
The mechanism of action for compounds like 7,8-dimethoxy-2-phenylphthalazin-1(2H)-one often involves interaction with biological targets such as enzymes or receptors. For instance:
Studies have shown that similar phthalazine derivatives exhibit significant activity against various cancer cell lines, indicating potential therapeutic applications in oncology .
Thermal analysis techniques such as differential scanning calorimetry can be employed to assess thermal stability and melting points, which provide insights into the handling and storage conditions for this compound.
7,8-Dimethoxy-2-phenylphthalazin-1(2H)-one has potential applications in:
7,8-Dimethoxy-2-phenylphthalazin-1(2H)-one is a nitrogen-containing heterocyclic compound with the systematic name 7,8-dimethoxy-2-phenyl-1,2-dihydrophthalazin-1-one. Its molecular formula is C₁₆H₁₄N₂O₃, corresponding to a molecular weight of 282.30 g/mol [1] [4]. Structurally, it features:
O=C1N(C2=CC=CC=C2)N=CC3=C1C(OC)=C(OC)C=C3
, which encodes the positions of key functional groups [4]. Table 1: Structural Features of 7,8-Dimethoxy-2-phenylphthalazin-1(2H)-one
Component | Description |
---|---|
Core Structure | Phthalazin-1(2H)-one (benzene-fused pyridazinone) |
Substituent at C7 | Methoxy (-OCH₃) |
Substituent at C8 | Methoxy (-OCH₃) |
Substituent at N2 | Phenyl group (C₆H₅-) |
Molecular Formula | C₁₆H₁₄N₂O₃ |
CAS Registry Number | 98670-36-1 |
The phthalazinone scaffold emerged as a privileged structure in heterocyclic chemistry during the late 20th century. Early research focused on its synthesis via cyclocondensation of phthalic anhydrides with hydrazines or through oxidative methods using permanganate [3] [6]. The introduction of methoxy groups at C7/C8 represented a strategic advancement to:
The 7,8-dimethoxy-2-phenylphthalazin-1(2H)-one scaffold is integral to designing inhibitors for oncology, immunology, and infectious diseases. Key applications include:
Kinase Inhibition
Derivatives serve as c-Met kinase inhibitors for anticancer therapy. For example, hybrid molecules linking this scaffold to 4-phenoxyquinoline demonstrated nanomolar inhibition (IC₅₀ = 1.63 nM against c-Met) and potent cytotoxicity in lung (H460), gastric (MKN-45), and breast (MDA-MB-231) cancer cell lines [5]. The phthalazinone moiety contributes to binding via:
JAK1 Inhibition
Patent literature (WO2012037132A1) discloses analogues as Janus kinase 1 (JAK1) inhibitors for autoimmune disorders. The dimethoxy-phenylphthalazinone core anchors the pharmacophore, with optimized substitutions enhancing potency and selectivity [9].
Antimicrobial Activity
Recent studies highlight efficacy against resistant pathogens. Hybrids incorporating thiazole or sulfonamide groups exhibit:
Table 2: Therapeutic Applications of Phthalazinone Derivatives
Therapeutic Area | Target/Mechanism | Potency (Example) | Reference |
---|---|---|---|
Oncology | c-Met kinase inhibition | IC₅₀ = 1.63 nM (Compound 33) | [5] |
Autoimmunity | JAK1 inhibition | Patent WO2012037132A1 | [9] |
Antimicrobials | MurB/Demethylase inhibition | MIC = 0.06 mg/mL (Compound 9 vs. Candida) | [8] |
Inflammation | PDE4/PARP inhibition | IC₅₀ < 100 nM (Literature derivatives) | [3] [6] |
The scaffold’s adaptability underscores its role as a "molecular canvas" for drug discovery, aligning with the paradigm of structural simplification to optimize pharmacokinetics and synthetic feasibility [2] [7].
CAS No.: 25596-24-1
CAS No.: 18641-81-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 916610-55-4